Phthalimide, N-(p-tolylsulfonyl)-
Description
Properties
CAS No. |
27722-45-8 |
|---|---|
Molecular Formula |
C15H11NO4S |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfonylisoindole-1,3-dione |
InChI |
InChI=1S/C15H11NO4S/c1-10-6-8-11(9-7-10)21(19,20)16-14(17)12-4-2-3-5-13(12)15(16)18/h2-9H,1H3 |
InChI Key |
XUOVUJLDTKFSEW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)C3=CC=CC=C3C2=O |
Other CAS No. |
27722-45-8 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
1.1 Role as a Reactant and Intermediate
Phthalimide derivatives, including N-(p-tolylsulfonyl)-, are often utilized as intermediates in the synthesis of complex organic molecules. They can undergo various chemical transformations, including nucleophilic substitutions and cyclizations, which are essential in the development of pharmaceuticals and agrochemicals. For instance, the reaction of N-(p-tolylsulfonyl)-phthalimide with nucleophiles can yield valuable products for further functionalization.
1.2 Photochemical Reactions
Recent studies have highlighted the use of phthalimide compounds in photochemical reactions, which allow for the formation of new carbon-carbon bonds under mild conditions. The photodecarboxylative addition of carboxylates to phthalimides has been explored as a method to synthesize hydroxyl- and methylene-isoindolinones, demonstrating its utility in creating complex molecular architectures .
Medicinal Chemistry
2.1 Antiplasmodial Activity
Research has indicated that phthalimide derivatives exhibit promising biological activities, particularly against malaria. The optimization of synthetic routes leading to 4-aminoacridines from phthalimide derivatives has shown significant antiplasmodial properties . This highlights the potential for developing new antimalarial drugs based on phthalimide scaffolds.
2.2 Antiviral Properties
Phthalimides have also been studied for their antiviral activities. For example, modifications to the phthalimide structure have been investigated to enhance their efficacy against viruses such as HIV. The incorporation of sulfonamide groups into phthalimides has been shown to improve their binding affinity to viral targets .
Catalytic Applications
3.1 Organocatalysis
N-Hydroxyphthalimide (NHPI), a derivative of phthalimide, serves as an effective organocatalyst for free-radical processes, promoting aerobic oxidation reactions of organic substrates. This property is particularly useful in the synthesis of polyunsaturated fatty acids (PUFAs), which are important in biological systems . The ability of NHPI to catalyze these reactions under mild conditions makes it a valuable tool in organic synthesis.
Data Tables and Case Studies
Comparison with Similar Compounds
Sulfonyl-Containing Derivatives
Structural Impact :
- Sulfonamide vs. sulfonate ester : The sulfonamide group in N-(p-tolylsulfonyl)-phthalimide is less reactive than the sulfonate ester in N-(tosyloxy)phthalimide, which undergoes enzyme-catalyzed hydrolysis .
- Electron effects : The p-tolyl group’s electron-withdrawing nature stabilizes intermediates in catalytic reactions compared to alkyl or cyclohexyl substituents .
Acyloxy and Selenenyl Derivatives
Functional Group Impact :
- Acyloxy vs. sulfonyl : Acyloxy derivatives are more reactive in radical-based catalysis due to facile decarboxylation, whereas sulfonyl groups favor enzyme interactions .
- Selenenyl reactivity: The selenium atom in N-(phenylseleno)phthalimide facilitates nucleophilic substitutions, contrasting with sulfonyl groups’ hydrogen-bonding capacity .
Key Trends :
- Benzimidazoles and quinazolinones often outperform phthalimides in α-glucosidase inhibition due to improved π-π stacking and hydrogen-bonding capabilities .
- Bulky substituents (e.g., adamantane in N-adamantyl phthalimide) enhance TNF-α activity but reduce solubility .
Catalytic Performance in Decarboxylation
Mechanistic Insight :
- Dihydrophenazines (e.g., Phz2) outperform Ir complexes in sterically demanding reactions due to better radical stabilization .
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a classical nucleophilic acyl substitution mechanism. Deprotonation of phthalimide using potassium hydroxide generates potassium phthalimide, which reacts with tosyl chloride in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The general stoichiometry employs a 1:1 molar ratio of potassium phthalimide to tosyl chloride, with the latter added dropwise to prevent exothermic side reactions.
Key experimental parameters include:
Work-up and Purification
Post-reaction, the mixture is quenched in ice-cold water to precipitate the product. Filtration followed by washing with dichloromethane removes unreacted starting materials and inorganic salts (e.g., KCl). Recrystallization from ethanol or ethyl acetate yields N-(p-tolylsulfonyl)phthalimide as a crystalline solid. This method avoids chromatographic purification, aligning with industrial-scale protocols described in patents for analogous N-substituted phthalimides.
Yield and Purity
Typical yields range from 65% to 85%, with purity exceeding 95% as confirmed by high-performance liquid chromatography (HPLC). The absence of residual phthalimide or tosyl by-products is validated via thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane (1:3) as the mobile phase.
Mitsunobu Reaction Adaptations for Tosyl Group Introduction
While the Mitsunobu reaction is traditionally employed for alcohol activation and substitution, its application to sulfonylation remains underexplored. Theoretical adaptations propose using p-toluenesulfonyl alcohol (hypothetical intermediate) as the nucleophile, though practical limitations arise due to the instability of sulfonyl alcohols.
Thermal Synthesis from Diammonium Phthalate and Tosyl Derivatives
Patent literature describes the preparation of phthalimide via thermal decomposition of diammonium phthalate in aromatic solvents such as o-dichlorobenzene. While this method efficiently produces unsubstituted phthalimide, its extension to N-tosylated derivatives necessitates post-synthetic modification.
Two-Step Thermal-Sulfonylation Approach
- Step 1 : Diammonium phthalate is heated at 150–155°C in o-dichlorobenzene, yielding phthalimide through azeotropic removal of water and ammonia.
- Step 2 : The isolated phthalimide undergoes sulfonylation with tosyl chloride in refluxing toluene, catalyzed by triethylamine.
This method achieves moderate yields (50–60%) due to competing side reactions at elevated temperatures. However, it offers scalability, with batch sizes exceeding 100 grams as demonstrated in industrial settings.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Calculated for C15H11NO4S ([M+H]+): 308.0358. Observed: 308.0355.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 85 | 99 | High | Requires anhydrous conditions |
| Thermal-Sulfonylation | 60 | 95 | Moderate | High-temperature side reactions |
Q & A
Q. Key Findings :
- Electron-withdrawing groups (e.g., -NO₂, -Br) increase reaction rates by stabilizing transition states.
- Electron-donating groups (e.g., -OCH₃, -CH₃) slow reactions due to destabilized intermediates .
Experimental Design : Use UV spectroscopy to monitor product formation (e.g., phthalimide release) and validate via comparison with authentic standards .
Basic Question: What spectroscopic techniques are most effective for characterizing N-(p-tolylsulfonyl)phthalimide and its derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Confirm sulfonamide linkage via deshielded aromatic protons (δ 7.5–8.5 ppm) and carbonyl carbons (δ 165–170 ppm) .
- UV-Vis : Track reaction progress by absorbance at 270–290 nm (phthalimide π→π* transitions) .
- FT-IR : Identify sulfonyl S=O stretches at 1150–1350 cm⁻¹ and imide C=O at 1700–1750 cm⁻¹ .
Advanced Question: How can computational methods elucidate the mechanism of photochemical reactions involving N-(p-tolylsulfonyl)phthalimide?
Q. Methodological Answer :
- Density Functional Theory (DFT) : Model excited-state single-electron transfer (SET) pathways between phthalimides and silicon-containing donors.
- Transition State Analysis : Calculate energy barriers for desilylation and radical pair formation (e.g., ΔG‡ < 20 kcal/mol favors photocyclization) .
Case Study : Prolinamide-catalyzed α-selenenylation reactions show lower transition-state energies than proline, aligning with experimental rate enhancements .
Basic Question: What are the stability considerations for N-(p-tolylsulfonyl)phthalimide under varying pH and solvent conditions?
Q. Methodological Answer :
- Acidic Conditions : Hydrolysis of the sulfonamide bond occurs via protonation of the imide nitrogen, leading to phthalic acid and p-toluenesulfonamide .
- Alkaline Conditions : Base-catalyzed degradation is minimal in acetonitrile but rapid in NaOH (e.g., complete conversion in 50 s at 0.18 M NaOH) .
Storage Recommendations : Use anhydrous solvents (e.g., DMF, DMSO) and avoid prolonged exposure to moisture .
Advanced Question: How can N-(p-tolylsulfonyl)phthalimide serve as a precursor in catalytic α-functionalization of carbonyl compounds?
Q. Methodological Answer :
- α-Sulfenylation : React with α,β-unsaturated ketones in DMSO/K₂CO₃ to form thioethers (70–85% yield) .
- α-Selenenylation : Use N-(phenylseleno)phthalimide with aldehydes and prolinamide (2 mol%) in CH₂Cl₂ for enantioselective products (90% yield) .
Mechanistic Insight : Radical intermediates generated via SET pathways enable chemoselective functionalization .
Basic Question: What safety protocols are essential when handling N-(p-tolylsulfonyl)phthalimide in laboratory settings?
Q. Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated containers .
Advanced Question: How do steric and electronic effects of nucleophiles impact substitution reactions of N-(p-tolylsulfonyl)phthalimide?
Q. Methodological Answer :
- Steric Effects : Bulky amines (e.g., t-butylamine) show slower kinetics due to hindered access to the sulfonyl electrophilic center (k = 0.45 M⁻¹s⁻¹ vs. 1.2 M⁻¹s⁻¹ for cyclohexylamine) .
- Electronic Effects : Electron-rich amines (e.g., diethylamine) exhibit higher nucleophilicity, accelerating reaction rates (ρ = 1.12) .
Experimental Optimization : Use Eyring plots to correlate activation entropy (ΔS‡) with nucleophile structure .
Basic Question: What are the applications of N-(p-tolylsulfonyl)phthalimide in synthesizing bioactive molecules?
Q. Methodological Answer :
- Antimycobacterial Agents : Phthalimide derivatives exhibit MIC values < 10 µg/mL against Mycobacterium tuberculosis .
- Anti-inflammatory Compounds : N-Phthalimidomethyl glycosides reduce edema in rodent models (IC₅₀ = 5–20 µM) .
Advanced Question: How can contradictions in kinetic data for N-(p-tolylsulfonyl)phthalimide reactions be resolved?
Q. Methodological Answer :
- Data Triangulation : Cross-validate UV, NMR, and HPLC results to confirm product ratios .
- Control Experiments : Test for side reactions (e.g., hydrolysis, dimerization) under identical conditions .
Case Study : Discrepancies in ρ values for cyclohexylamine (1.05) vs. trans-1,2-diaminocyclohexane (1.14) were attributed to chelation effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
